molecular formula C23H27N3O6 B7706232 ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate

ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate

Cat. No.: B7706232
M. Wt: 441.5 g/mol
InChI Key: DQPNUDUGHDSNBJ-BUVRLJJBSA-N
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Description

Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy and propoxy groups attached to a phenyl ring, along with a hydrazinyl and oxoacetyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone: This involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using ethyl 4-aminobenzoate and an appropriate acylating agent such as acetic anhydride or acetyl chloride.

    Cyclization: The acylated product undergoes cyclization under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate can be compared with similar compounds such as:

    Ethyl 2-{[((2E)-2-{3-ethoxy-4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a benzothiophene ring.

    Ethyl 2-{[((2E)-2-{3-methoxy-4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-{[((2E)-2-{4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a different substitution pattern on the benzylidene group.

Properties

IUPAC Name

ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-4-13-32-19-12-7-16(14-20(19)30-5-2)15-24-26-22(28)21(27)25-18-10-8-17(9-11-18)23(29)31-6-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)(H,26,28)/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNUDUGHDSNBJ-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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